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Introduction
Recombinant Ro52 (also known as TRIM21) is a critical reagent for research in autoimmune

diseases, such as Sjögren's syndrome and systemic lupus erythematosus (SLE), as well as for

studies on its role as an E3 ubiquitin ligase in innate immunity. This document provides a

detailed protocol for the expression of full-length human Ro52 protein in Escherichia coli and its

subsequent purification. The protocol is optimized for high yield and purity, yielding a product

suitable for various downstream applications, including immunological assays and structural

studies.

The Ro52 protein is expressed with a polyhistidine tag (His-tag) to facilitate purification via

immobilized metal affinity chromatography (IMAC). Due to the common challenge of insoluble

expression of Ro52 in E. coli, this protocol details a method for purification from inclusion

bodies under denaturing conditions, followed by refolding. A two-step purification process,

combining affinity and ion-exchange chromatography, is described to achieve high purity.

Data Presentation
The following table summarizes the expected quantitative data from the expression and

purification of recombinant Ro52 protein from a 1-liter E. coli culture.
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Parameter Value Reference

Expression System E. coli [1]

Affinity Tag N-terminal 6xHis-tag [1]

Initial Yield (Inclusion Bodies) Variable

Final Yield (Purified Protein) 60-70% recovery [1]

Purity >95% [1]

Molecular Weight (with His-

tag)
~54 kDa

Experimental Protocols
Gene Cloning and Expression Vector Construction
The full-length human Ro52 (TRIM21) cDNA is cloned into a suitable E. coli expression vector,

such as a pET series vector, which contains a T7 promoter for high-level protein expression. An

N-terminal 6xHis-tag is incorporated to facilitate purification. The final construct should be

verified by DNA sequencing.

Expression of Recombinant Ro52 Protein in E. coli
Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector containing the His-tagged Ro52 gene

Luria-Bertani (LB) medium

Appropriate antibiotic (e.g., ampicillin or kanamycin)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
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Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and

incubate overnight at 37°C.

Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow

overnight at 37°C with shaking (200-250 rpm).

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with

shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to incubate the culture for 4-6 hours at 37°C with shaking.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for

purification.

Purification of Recombinant Ro52 from Inclusion Bodies
3.1. Cell Lysis and Inclusion Body Solubilization

Materials:

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF (add

fresh)

Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 6-8 M Urea

Protocol:

Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

Discard the supernatant.
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Resuspend the inclusion body pellet in Solubilization Buffer and stir for 1-2 hours at room

temperature to solubilize the protein.

Clarify the solubilized protein solution by centrifugation at 15,000 x g for 30 minutes at room

temperature.

3.2. Immobilized Metal Affinity Chromatography (IMAC)

Materials:

Ni-NTA Agarose resin

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 6 M Urea

Elution Buffer (Denaturing): 50 mM Sodium Acetate (pH 4.5), 300 mM NaCl, 6 M Urea

Protocol:

Equilibrate the Ni-NTA agarose column with 5-10 column volumes of Solubilization Buffer.

Load the clarified, solubilized protein solution onto the column.

Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged Ro52 protein with 5-10 column volumes of Elution Buffer.[1]

Collect the eluted fractions and analyze by SDS-PAGE to identify fractions containing the

purified Ro52 protein.

3.3. Ion-Exchange Chromatography (Polishing Step)

For applications requiring very high purity, an additional ion-exchange chromatography step

can be performed. The choice of anion or cation exchange will depend on the isoelectric point

(pI) of the Ro52 protein and the pH of the buffer.

Protocol (General Guidance):
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Pool the fractions from the IMAC containing the Ro52 protein.

Dialyze the pooled fractions against the ion-exchange equilibration buffer to remove

imidazole and urea, allowing for refolding. A stepwise dialysis to gradually remove urea is

recommended to improve refolding efficiency.

Load the dialyzed sample onto an equilibrated ion-exchange column (e.g., Q-Sepharose for

anion exchange or SP-Sepharose for cation exchange).

Wash the column with the equilibration buffer.

Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl).

Collect fractions and analyze by SDS-PAGE for purity.

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS with glycerol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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